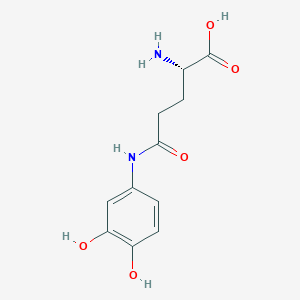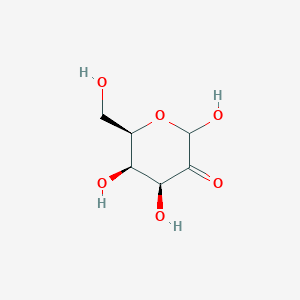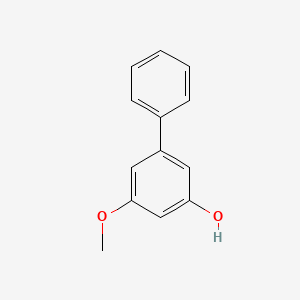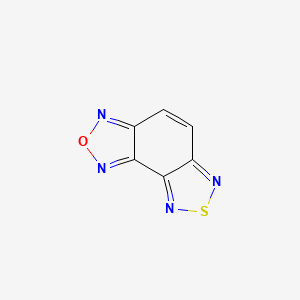
(2S)-2-amino-5-(3,4-dihydroxyanilino)-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-5-(3,4-dihydroxyanilino)-5-oxopentanoic acid is a natural product found in Agaricus bisporus and Agaricus campestris with data available.
Aplicaciones Científicas De Investigación
Biosynthesis Precursor
(2S)-2-amino-5-(3,4-dihydroxyanilino)-5-oxopentanoic acid is a key precursor in the biosynthesis of biologically active porphyrins, such as chlorophyll, bacteriochlorophyll, and heme. These compounds play crucial roles in photosynthesis, oxygen transport, and electron transport (Shrestha-Dawadi & Lugtenburg, 2003).
Enzyme Modification
The compound has been used to study enzyme modifications. For instance, it has been involved in the modification of rabbit muscle pyruvate kinase, providing insights into enzyme alkylation mechanisms (Chalkley & Bloxham, 1976).
Synthetic Chemistry
In synthetic chemistry, methods for the synthesis of this compound and its derivatives have been developed. These syntheses have implications in producing a variety of natural and nonnatural α-amino acids and their derivatives, highlighting its versatility in synthetic applications (Yuan, 2006).
HIV-Protease Assay
This compound has been used in the development of HIV-protease assays. For example, (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid, a derivative, has been utilized in creating oligopeptides for sequence-specific chromogenic protease substrates, aiding in the detection of HIV-protease activity (Badalassi et al., 2002).
Biocatalysis in Synthesis
Biocatalysis research has employed this compound in the stereoselective synthesis of amino acids, such as (S)- and (R)-2-amino-4-hydroxybutanoic acid, using a systems biocatalysis approach. This has implications for chiral building blocks in life sciences, drug development, and industrial product manufacture (Hernández et al., 2017).
Biosynthetic Studies
The compound has been instrumental in studying biosynthetic pathways. For example, research on clavaminic acid synthase has used this compound to understand the biosynthetic origin of proclavamic acid, offering insights into natural product synthesis (Baldwin et al., 1993).
Antioxidant Properties
Investigations into the antioxidant properties of various analogs of the compound have been conducted. These studies have implications for potential skin whitening agents in cosmetic applications and for understanding the anti-browning effect of pineapple juice (Zheng et al., 2010).
Renin Inhibitors
The compound has been used in the design of renin inhibitory peptides for studying human plasma renin, which is crucial in understanding and potentially treating certain cardiovascular diseases (Thaisrivongs et al., 1987).
Chemotherapy Research
It has been a key component in the synthesis of analogs used in chemotherapy research, highlighting its importance in developing new therapeutic agents (Pan Jian-ju, 2013).
PET Radiotracer Synthesis
The compound is used in synthesizing precursors for positron emission tomography (PET) radiotracers, contributing significantly to cancer diagnosis and management (Liu et al., 2017).
Propiedades
Fórmula molecular |
C11H14N2O5 |
|---|---|
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-(3,4-dihydroxyanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H14N2O5/c12-7(11(17)18)2-4-10(16)13-6-1-3-8(14)9(15)5-6/h1,3,5,7,14-15H,2,4,12H2,(H,13,16)(H,17,18)/t7-/m0/s1 |
Clave InChI |
HJLNKWYSKFDHDG-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=C(C=C1NC(=O)CC[C@@H](C(=O)O)N)O)O |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)CCC(C(=O)O)N)O)O |
Sinónimos |
agaridoxin gamma-L-glutaminyl-3,4-dihydroxybenzene N-(gamma-L-glutamyl)-3,4-dihydroxyaniline |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1252438.png)

![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B1252441.png)


![(3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1252447.png)

![6-[2-Methyl-4-[alpha,alpha-diethyl-3-methyl-4-[(E)-3-ethyl-3-hydroxy-1-pentenyl]benzyl]phenyl]pyridine-3-acetic acid](/img/structure/B1252455.png)
![2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-(2-nitrophenyl)acetamide](/img/structure/B1252456.png)
